molecular formula C7H10O2 B084159 tert-Butyl propiolate CAS No. 13831-03-3

tert-Butyl propiolate

Cat. No. B084159
CAS RN: 13831-03-3
M. Wt: 126.15 g/mol
InChI Key: XGTPDIIFEPTULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl propiolate is an ester used in the preparation of heterocycles, alkaloids, and unsaturated amino acids .


Synthesis Analysis

Tert-Butyl propiolate can be synthesized from propiolic acid and tert-butanol . It has also been used in the preparation of heterocycles , alkaloids , and unsaturated amino acids .


Molecular Structure Analysis

The molecular formula of tert-Butyl propiolate is C7H10O2. It has a molecular weight of 126.15 .


Chemical Reactions Analysis

Tert-Butyl propiolate is known to participate in gold-catalyzed [4+3] and [4+4]-annulation reactions with epoxides and oxetanes for the construction of 1,4-dioxepane and 1,5-dioxocane cores . It also reacts with methimazole to afford tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylate .


Physical And Chemical Properties Analysis

Tert-Butyl propiolate is a liquid at room temperature with a boiling point of 52-53 °C/27 mmHg and a melting point of 18-20 °C . It has a density of 0.919 g/mL at 25 °C and a refractive index of 1.418 .

Scientific Research Applications

  • Synthesis of δ-Alkylated α,β-Unsaturated δ-Lactones : tert-Butyl propiolate serves as an efficient nucleophile in boron trifluoride-catalyzed openings of homochiral, mono-substituted epoxides. This process is used to synthesize naturally derived lactones like parasorbic acid and massoilactone (Hoyer, Kjær, & Lykkesfeldt, 1991).

  • Formation of Alkyl Aryloxypropenoates and Arylacrylates : tert-Butyl propiolate reacts with various phenols and aldehydes in the presence of triphenylphosphine, leading to the formation of alkyl 3-aryloxypropenoates and 2-arylacrylates. This showcases its utility in creating diverse organic compounds (Yavari, Souri, Sirouspour, Djahaniani, & Nasiri, 2005).

  • Gold-Catalyzed Annulation Reactions : tert-Butyl propiolate derivatives are used in gold-catalyzed [4+n]-annulations with epoxides or oxetanes, yielding seven- or eight-membered oxacyclic products. These reactions are significant for constructing medium-sized rings in organic synthesis (Sahani & Liu, 2016).

  • Formation of 4H-1,3-dioxine Derivatives : In gold-catalyzed formal hetero-[4π+2π] cycloadditions with carbonyl compounds, tert-Butyl propiolates yield 4H-1,3-dioxine derivatives. This process demonstrates its role in facilitating complex organic reactions (Karad, Chung, & Liu, 2015).

  • Chemoselective Gold-Catalyzed Reactions : tert-Butyl propiolates undergo gold-catalyzed reactions with 1,2-benzisoxazoles, demonstrating ester-controlled chemoselectivity. This indicates its potential in selective organic synthesis (Pandit, Sahani, & Liu, 2018).

  • Synthesis of ortho-Carborane : tert-Butyl propiolate reacts with decaborane(14) at high temperatures to form ortho-carborane, highlighting its use in synthesizing complex boron-containing compounds (Tietze, Griesbach, & Elsner, 2002).

  • Evaluation in Medicinal Chemistry : The tert-Butyl group, commonly found in tert-Butyl propiolate, is evaluated for its impact in medicinal chemistry, particularly for its influence on the properties of bioactive compounds (Westphal, Wolfstädter, Plancher, Gatfield, & Carreira, 2015).

Safety And Hazards

Tert-Butyl propiolate is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored under inert gas in a well-ventilated place, kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

While specific future directions for tert-Butyl propiolate are not mentioned in the search results, its use in the preparation of heterocycles, alkaloids, and unsaturated amino acids suggests potential applications in the synthesis of complex molecules and pharmaceuticals .

properties

IUPAC Name

tert-butyl prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-6(8)9-7(2,3)4/h1H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTPDIIFEPTULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337479
Record name tert-Butyl propiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl propiolate

CAS RN

13831-03-3
Record name tert-Butyl propiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl propiolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

[1-(3,5-difluorobenzyl)-3-[1-(3-ethynylphenyl)cyclopropylamino]-2-hydroxypropyl]-carbamic acid tert-butyl ester (2.34 g, 5.13 mmol) was treated with 4N HCl in dioxane (15.8 mL, 63.3. mmol). The resulting heterogeneous mixture was treated with methanol (10 mL) whereupon it became homogeneous over 30 min. The volatiles were evaporated in vacuo. Dioxane (20 mL) was added and the mixture was evaporated in vacuo to produce a white solid (2.33 g, 106%).
Name
[1-(3,5-difluorobenzyl)-3-[1-(3-ethynylphenyl)cyclopropylamino]-2-hydroxypropyl]-carbamic acid tert-butyl ester
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Yield
106%

Synthesis routes and methods II

Procedure details

[1-(3,5-difluorobenzyl)-3-[1-(3-ethynylphenyl)cyclopropylamino]-2-hydroxypropyl]-carbamic acid tert-butyl ester (2.34 g, 5.13 mmol) was treated with 4N HCl in dioxane (15.8 mL, 63.3 mmol). The resulting heterogeneous mixture was treated with methanol (10 mL) whereupon it became homogeneous over 30 min. The volatiles were evaporated in vacuo. Dioxane (20 mL) was added and the mixture was evaporated in vacuo to produce a white solid (2.33 g, 106%).
Name
[1-(3,5-difluorobenzyl)-3-[1-(3-ethynylphenyl)cyclopropylamino]-2-hydroxypropyl]-carbamic acid tert-butyl ester
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
106%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl propiolate
Reactant of Route 2
Reactant of Route 2
tert-Butyl propiolate
Reactant of Route 3
tert-Butyl propiolate
Reactant of Route 4
Reactant of Route 4
tert-Butyl propiolate
Reactant of Route 5
Reactant of Route 5
tert-Butyl propiolate
Reactant of Route 6
Reactant of Route 6
tert-Butyl propiolate

Citations

For This Compound
171
Citations
RL Sahani, RS Liu - Chemical Communications, 2016 - pubs.rsc.org
… (n = 3, 4) of tert-butyl propiolate derivatives with epoxides or … +5]-annulation between one tert-butyl propiolate and γ-lactol, … [4+5]-cycloaddition of one tert-butyl propiolate with γ-lactol to …
Number of citations: 24 pubs.rsc.org
I Yavari, S Souri, M Sirouspour, H Djahaniani… - Synthesis, 2005 - thieme-connect.com
… Addition of 1-naphthol, 2-naphthol or 3-hydroxybenzaldehyde to tert-butyl propiolate in the presence of triphenylphosphine leads to tert-butyl 2-arylacrylates and tert-butyl 3-…
Number of citations: 15 www.thieme-connect.com
X Ariza, O Pineda, J Vilarrasa, GW Shipps, Y Ma… - Organic …, 2001 - ACS Publications
… Finally, reaction of dopamine-related derivatives with tert-butyl propiolate was investigated. … to our best reaction conditions (110 mol % of tert-butyl propiolate, 150 mol % of DMAP, CH 3 …
Number of citations: 25 pubs.acs.org
CM Hattan, J Shojaie, SS Lau… - Synthetic …, 2013 - Taylor & Francis
… The intermediate tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate was prepared by the reaction of tert-butyl propiolate with methimazole; the use of tert-butyl propiolate rather than …
Number of citations: 1 www.tandfonline.com
T Høyer, A Kjær, J Lykkesfeldt - Collection of Czechoslovak …, 1991 - cccc.uochb.cas.cz
… Our attempts to utilize the much more stable lithio derivative of tert-butyl propiolate'7 proved of no avail. We therefore turned to the lithio derivative of propargyl alcohol tetrahydropyranyl …
Number of citations: 10 cccc.uochb.cas.cz
S Chao, FA Kunng, JM Gu, HL Ammon… - The Journal of Organic …, 1984 - ACS Publications
… A high yielding method for inducing amino-Claisen rearrangement of the tert-butyl propiolate N-tryptophylisoquinuclidene 1 system to form the N-tryptophylisoquinoline 6 has been …
Number of citations: 28 pubs.acs.org
W Sucrow, F Lübbe - Angewandte Chemie International Edition …, 1979 - Wiley Online Library
Di‐tert—butylacetylenedicarboxylate (1)—surprisingly not synthesized before—is remarkable from a chemical standpoint. Its cyclotrimerization shows that the tert‐butyl groups do not …
Number of citations: 8 onlinelibrary.wiley.com
MA Bennett, E Wenger - Organometallics, 1996 - ACS Publications
… For tert-butyl propiolate in the presence of PPh 3 , the ratio of 1,3- to 2,3-isomer changes to 1.6:1. These observations support the idea that for acetylenic esters both steric and electronic …
Number of citations: 44 pubs.acs.org
T Nishimura, A Noishiki, T Hayashi - Chemistry letters, 2011 - journal.csj.jp
… from tert-butyl propiolate and arylboroxins in high yields through the rhodiumcatalyzed double arylation of ¢-alkoxyacrylate, which was generated in situ from tert-butyl propiolate and 2,2…
Number of citations: 7 www.journal.csj.jp
H Kato, H Seino, Y Mizobe, M Hidai - Journal of the Chemical Society …, 2002 - pubs.rsc.org
… Bimetallic complexes 4, 5, 7, and 8 catalysed the hydrogenation of alkynes such as 1-octyne and tert-butyl propiolate at room temperature under 1 atm of H2, yielding 1-octene and tert-…
Number of citations: 27 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.